molecular formula C7H9NO4 B3338552 2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester CAS No. 96905-68-9

2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester

Cat. No. B3338552
Key on ui cas rn: 96905-68-9
M. Wt: 171.15 g/mol
InChI Key: STXJWMUXKCYVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003808B2

Procedure details

To a solution of 20% sodium ethoxide•ethanol solution (34.0 g) diluted with ethanol (40 ml) was added a solution of diethyl malonate (16.0 g) in ethanol (40 ml) dropwise over 30 minutes in ice-cooling. After stirring in ice-cooling for additional 30 minutes, thereto was added 2-chloroacetamide (4.7 g) in one portion and the mixture was stirred in ice-cooling for 30 minutes and then at room temperature for 20 hours. The white solid precipitated was collected by filtering and washed with a small amount of ethanol. This white solid was dissolved in water (300 ml) and this resulting aqueous solution was acidified with conc. hydrochloric acid and extracted with dichloromethane (50 ml) three times. The extract was dried over magnesium sulfate, filtered and concentrated to give a yellow oil. This was purified by a flash column chromatography (n-hexane:ethyl acetate=2:1→1:1) to give ethyl 2,5-dioxopyrrolidine-3-carboxylate (5.63 g, 66%).
Name
sodium ethoxide•ethanol
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].C(O)C.[C:8]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:9][C:10]([O:12]CC)=O.Cl[CH2:20][C:21]([NH2:23])=[O:22]>C(O)C>[O:12]=[C:10]1[CH:9]([C:8]([O:16][CH2:17][CH3:18])=[O:15])[CH2:20][C:21](=[O:22])[NH:23]1 |f:0.1.2|

Inputs

Step One
Name
sodium ethoxide•ethanol
Quantity
34 g
Type
reactant
Smiles
[O-]CC.[Na+].C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
4.7 g
Type
reactant
Smiles
ClCC(=O)N

Conditions

Stirring
Type
CUSTOM
Details
After stirring in ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling for additional 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred in ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The white solid precipitated
CUSTOM
Type
CUSTOM
Details
was collected
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washed with a small amount of ethanol
DISSOLUTION
Type
DISSOLUTION
Details
This white solid was dissolved in water (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (50 ml) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
This was purified by a flash column chromatography (n-hexane:ethyl acetate=2:1→1:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
O=C1NC(CC1C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.63 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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